molecular formula C8H16O2 B2652762 4-ethoxycyclohexan-1-ol CAS No. 192504-14-6

4-ethoxycyclohexan-1-ol

Cat. No.: B2652762
CAS No.: 192504-14-6
M. Wt: 144.214
InChI Key: LXRDCGVUPNWEGX-UHFFFAOYSA-N
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Description

4-ethoxycyclohexan-1-ol is an organic compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . It is a cyclohexanol derivative where an ethoxy group is attached to the fourth carbon of the cyclohexane ring. This compound is typically a liquid at room temperature and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxycyclohexan-1-ol can be achieved through several methods. One common approach involves the ethoxylation of cyclohexanol. This reaction typically requires an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base like sodium or potassium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where cyclohexanol and the ethylating agent are mixed under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions

4-ethoxycyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxycyclohexan-1-ol involves its interaction with various molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The ethoxy group can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxycyclohexan-1-ol is unique due to the specific positioning of the ethoxy group on the cyclohexane ring, which can influence its chemical reactivity and physical properties compared to its analogs .

Properties

IUPAC Name

4-ethoxycyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-10-8-5-3-7(9)4-6-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRDCGVUPNWEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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